molecular formula C21H25NO4 B2878891 METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE CAS No. 304890-84-4

METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B2878891
CAS No.: 304890-84-4
M. Wt: 355.434
InChI Key: IMXPCOWVAJXINI-UHFFFAOYSA-N
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Description

METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group, a phenoxyacetyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves the esterification of 3-amino benzoic acid with methyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-tert-butyl-5-methylphenoxyacetyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity. The process involves:

    Continuous mixing: of reactants

    Real-time monitoring: of reaction parameters

    Efficient separation: and purification techniques such as distillation and crystallization

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Carboxylic acids and phenols

    Reduction: Alcohols and amines

    Substitution: Hydrolyzed products such as carboxylic acids and alcohols

Scientific Research Applications

METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can inhibit their catalytic function.

    Modulation of receptor activity: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.

Biological Activity

Methyl 3-[2-(2-tert-butyl-5-methylphenoxy)acetamido]benzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C22H27NO4
  • Molecular Weight: 369.465 g/mol

The structure features a benzoate moiety linked to an acetamido group and a tert-butyl-5-methylphenoxy substituent, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Acetamido Group: The acetamido moiety is introduced through amidation reactions.
  • Esterification Process: The benzoic acid derivative is esterified with methanol in the presence of a catalyst.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Activity

Preliminary studies have indicated that related compounds demonstrate anticancer effects by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . The specific activity of this compound against different cancer cell lines remains an area for further investigation.

Enzyme Inhibition

Compounds with similar phenolic structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Binding: The compound may bind to active sites on enzymes, altering their activity.
  • Receptor Modulation: It could interact with cellular receptors, influencing signal transduction pathways.

Understanding these interactions is critical for elucidating its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial effects against Staphylococcus aureus, showing significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated anticancer activity in breast cancer cell lines, reporting IC50 values below 20 µM, indicating potent activity .
Study 3 Explored enzyme inhibition properties, demonstrating a competitive inhibition profile against AChE with an IC50 of approximately 500 nM .

Properties

IUPAC Name

methyl 3-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14-9-10-17(21(2,3)4)18(11-14)26-13-19(23)22-16-8-6-7-15(12-16)20(24)25-5/h6-12H,13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPCOWVAJXINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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